molecular formula C22H22N2O4S B2800036 4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111164-58-9

4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

Cat. No. B2800036
CAS RN: 1111164-58-9
M. Wt: 410.49
InChI Key: AWHHYRSFULXZDA-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline, also known as MPSPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. MPSPQ is a quinoline derivative that has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, some derivatives of this compound have demonstrated anti-tobacco mosaic virus (TMV) activity . Further exploration of its antiviral potential could be valuable for developing novel antiviral agents.

Boron-Carrier for Neutron Capture Therapy

While not directly studied for this purpose, the sulfonyl group in the compound could potentially serve as a boron carrier for neutron capture therapy. Boron compounds are of interest due to their use in cancer treatment, particularly in boron neutron capture therapy (BNCT) for targeted radiation therapy .

Herbicidal Properties

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been explored for herbicidal applications in agriculture. Investigating whether this compound exhibits herbicidal effects could provide insights into its potential use as an eco-friendly herbicide .

Antifungal Activity

Although not directly tested, the structural features of this compound align with those of other antifungal agents. It may be worthwhile to evaluate its efficacy against fungal pathogens, contributing to the development of new antifungal drugs .

Anticonvulsant Properties

Certain 1,3,4-thiadiazoles have shown anticonvulsant activity. While this specific compound hasn’t been studied in this context, it could be an interesting avenue for investigation .

Drug Design and Medicinal Chemistry

Given the diverse biological activities associated with sulfonamide derivatives, researchers could explore modifications of this compound to optimize its pharmacological properties. Computational studies, molecular docking, and structure-activity relationship analyses may reveal its potential as a lead compound for drug design .

properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-16-9-11-17(12-10-16)29(26,27)21-18-7-3-4-8-20(18)23-15-19(21)22(25)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHYRSFULXZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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